Researchers face poor stability and off-target effects using phosphopeptides or systemic Src inhibitors for bone resorption assays. AP22408 solves this: a non-peptide Src SH2 inhibitor (IC50 = 0.30 µM) with a bone-targeting 3',4'-diphosphonophenylalanine (Dpp) moiety that ensures localized osteoclast inhibition. • 18-fold higher SH2 affinity vs standard phosphopeptides. • Hydroxyapatite accumulation reduces systemic toxicity in vivo. • Stable for bone metastasis model and osteoclast assays. Procure from SMolecule: ≥98% purity, -20°C storage.
AP22408 is a specialized, non-peptide inhibitor of the Src homology 2 (SH2) domain (IC50 = 0.30 µM) engineered specifically for osteoclast-mediated bone resorption research. Unlike conventional systemic kinase inhibitors, AP22408 incorporates a 3',4'-diphosphonophenylalanine (Dpp) moiety that serves a dual purpose: it acts as a highly potent phosphotyrosine (pTyr) mimic for SH2 binding and provides exceptional bone-targeting affinity via hydroxyapatite adsorption [1]. This makes it a critical precursor and reference standard for developing targeted therapeutics for osteoporosis, osteolytic bone metastasis, and Paget's disease, offering researchers a stable, non-peptide scaffold with proven in vivo antiresorptive activity[2].
Substituting AP22408 with generic Src inhibitors (e.g., Dasatinib) or cognate phosphopeptides (e.g., Ac-pTyr-Glu-Glu-Ile) compromises both targeting specificity and assay stability. Standard ATP-competitive Src inhibitors lack bone-targeting moieties, leading to systemic off-target effects in non-osteoclast cells that rely on Src signaling [1]. Conversely, while standard phosphopeptides can bind the SH2 domain, they suffer from rapid proteolytic degradation and lack the hydroxyapatite affinity required to concentrate the inhibitor at the bone resorption lacunae [2]. AP22408’s Dpp moiety overcomes both limitations, ensuring localized accumulation at the bone surface and sustained osteoclast inhibition without the systemic toxicity or instability of generic alternatives [2].
SH2 domain inhibitor with bone-targeting; osteoclast-selective pharmacology
Systemic kinase inhibition without bone homing; may alter osteoblast Src signaling
Direct Src SH2 protein-protein interaction blockade
Target FPPS in osteoclasts; lack Src pathway specificity
For laboratory workflows requiring stable, high-affinity reagents, AP22408 utilizes a 3',4'-diphosphonophenylalanine (Dpp) group as a phosphotyrosine mimic, yielding significantly tighter binding to the Src SH2 domain compared to standard peptide baselines. In fluorescence polarization-based competitive binding assays, AP22408 demonstrated an IC50 of 0.30 µM, outperforming the cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile, which exhibited an IC50 of 5.5 µM[1]. This 18-fold increase in affinity confirms AP22408 as a superior, non-peptide scaffold for SH2-targeted assay development and structural biology workflows [1].
| Evidence Dimension | Src SH2 domain binding affinity (IC50) |
| Target Compound Data | 0.30 µM |
| Comparator Or Baseline | Cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (5.5 µM) |
| Quantified Difference | 18-fold higher binding affinity |
| Conditions | Fluorescence polarization-based competitive binding assay |
Procuring AP22408 ensures higher assay sensitivity and target engagement in SH2-inhibition models compared to using rapidly degrading, lower-affinity reference peptides.
The procurement value of AP22408 lies in its dual-action Dpp moiety, which not only binds SH2 but also drives hydroxyapatite adsorption, a critical factor for bone-targeted formulations. Direct cellular assay comparisons between AP22408 and AP22650 (a high-affinity Src SH2 inhibitor lacking the bone-targeting Dpp group) reveal that only AP22408 effectively accumulates on bone surfaces to inhibit rabbit osteoclast-mediated resorption of dentine[1]. This targeted accumulation minimizes systemic Src-dependent off-target effects, fitting perfectly into localized drug delivery research[1].
| Evidence Dimension | Osteoclast-mediated dentine resorption inhibition |
| Target Compound Data | High bone accumulation and potent resorption inhibition |
| Comparator Or Baseline | AP22650 (Non-bone-targeted SH2 inhibitor analog) |
| Quantified Difference | Selective localization and functional inhibition at the bone surface vs. systemic distribution |
| Conditions | Rabbit osteoclast dentine resorption assay |
Buyers modeling osteolytic diseases must select AP22408 over generic Src inhibitors to achieve physiologically relevant, localized bone concentration without systemic cellular toxicity.
AP22408 provides validated in vivo efficacy for preclinical bone disease modeling. In a thyroparathyroidectomized (TPTX) rat model of parathyroid hormone-induced bone resorption, AP22408 provided a statistically significant reduction in serum calcium levels (P = 0.0379) compared to the vehicle and AP22409, a bone-targeted analog that fails to bind Src SH2 [1]. This confirms that the intact AP22408 molecule is required for functional antiresorptive activity, ensuring reproducible results in complex animal models [1].
| Evidence Dimension | Reduction of PTH-induced serum calcium elevation |
| Target Compound Data | Statistically significant antiresorptive effect (P = 0.0379) |
| Comparator Or Baseline | AP22409 (Negative control: bone-targeted but lacks SH2 binding) |
| Quantified Difference | Significant suppression of bone resorption vs. no effect in control |
| Conditions | In vivo TPTX rat model of PTH-induced bone resorption |
For translational research and preclinical drug development, AP22408 serves as a highly validated, in vivo-ready positive control for osteoclast-specific Src inhibition.
AP22408 is the preferred reference compound for in vivo models of bone metastasis. Its ability to selectively accumulate on hydroxyapatite ensures that Src inhibition is localized to the osteoclast-bone interface, accurately mimicking the desired pharmacokinetic profile of next-generation bone-sparing oncology drugs[1].
Due to its 18-fold higher binding affinity over standard phosphopeptides, AP22408 serves as an ideal structural scaffold and positive control in competitive binding assays (e.g., fluorescence polarization) aimed at discovering novel, stable pTyr mimetics for SH2 domain targeting [2].
In specialized in vitro assays measuring osteoclast activity, AP22408 provides reliable, targeted inhibition. It is specifically procured to differentiate between systemic kinase toxicity and true localized antiresorptive activity, outperforming non-targeted analogs like AP22650 [2].